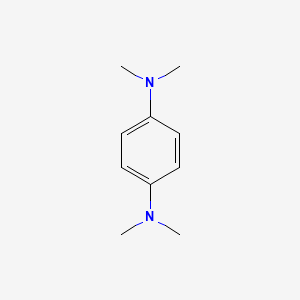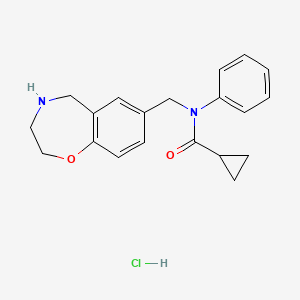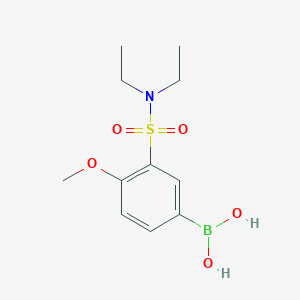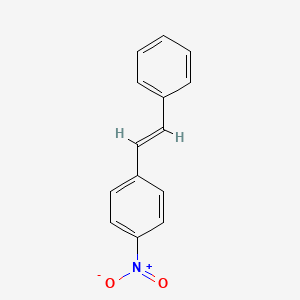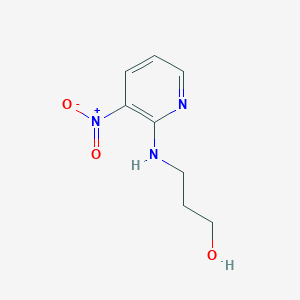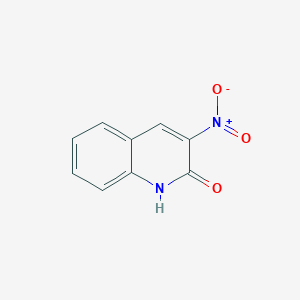
2(1H)-Quinolinone, 3-nitro-
Descripción general
Descripción
3-Nitro-2(1H)-quinolinone is a chemical compound that has been studied for its potential as an antagonist at various receptor sites, particularly in the context of excitatory amino acids. It has been synthesized and evaluated for its activity at the glycine site on the NMDA receptor and for AMPA antagonist activity. The presence of a nitro group at the 3-position of the quinolinone ring is significant for its biological activity, as it influences the molecule's conformation and ionization state at physiological pH .
Synthesis Analysis
The synthesis of 3-nitro-2(1H)-quinolinone derivatives has been explored through various methods. One approach involves the evolution from 2-carboxy-1,2,3,4-tetrahydroquinolines and 3-carboxy-4-hydroxy-2(1H)-quinolones. The introduction of electron-withdrawing substituents at the 3-position has been shown to generally result in poor potency at the glycine site. However, specific derivatives, such as the 3-nitro analogue, have demonstrated good activity due to their acidic nature and the ability to exist as an anion at physiological pH .
Molecular Structure Analysis
The molecular structure of 3-nitro-2(1H)-quinolinone derivatives plays a crucial role in their biological activity. For instance, the 3-nitro analogue has a pKa of approximately 5, which allows it to exist as an anion with the nitro group planar to the quinolone ring at physiological pH. This planarity and the resulting electronic distribution are essential for high-affinity binding at the glycine/NMDA site. The structure-activity relationships at the 4-position of the quinolinone ring also differ significantly between the 3-nitro-2(1H)-quinolinones and related compounds, indicating the importance of the molecular conformation for receptor binding .
Chemical Reactions Analysis
3-Nitro-2(1H)-quinolinone derivatives have been used as 2π components in 1,3-dipolar cycloadditions with ester-stabilized azomethine ylides. This reaction has been investigated to synthesize pyrrolo[3,4-c]quinolines, a class of compounds with potential biological activity. The structure and stereochemistry of the resulting cycloadducts have been studied using X-ray and NMR spectroscopy, highlighting the versatility of 3-nitro-2(1H)-quinolinone as a building block for more complex heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-nitro-2(1H)-quinolinone derivatives are influenced by their molecular structure. The acidity of the 3-nitro group and its ability to form an anion at physiological pH are key factors in the compound's biological activity. Additionally, the crystal structures of related quinolinone derivatives have been determined, providing insights into the intermolecular interactions, such as hydrogen bonding and short contacts, that can influence the compound's stability and reactivity .
Direcciones Futuras
The persistent challenge in the field of energetic materials is how to synthesize energetic compounds with high density, high heat of detonation, and outstanding detonation performance by gathering the maximum number of energetic groups in the smallest volume . The self-assembly of energetic groups with metal ions is crucially influenced by the solvent conditions .
Propiedades
IUPAC Name |
3-nitro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVAAWXYMDEDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433745 | |
| Record name | 2(1H)-Quinolinone, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroquinolin-2-ol | |
CAS RN |
103029-75-0 | |
| Record name | 2(1H)-Quinolinone, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

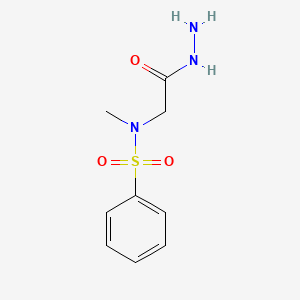
![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)
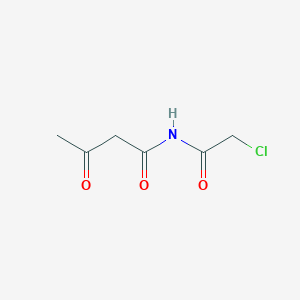
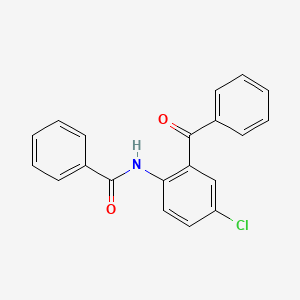
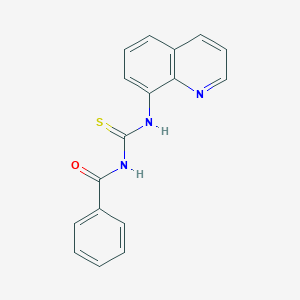
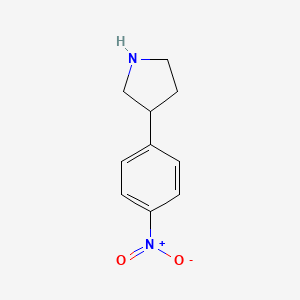
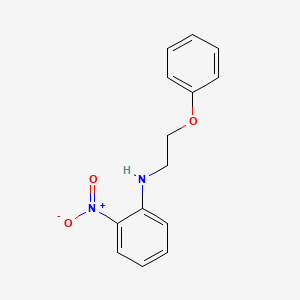
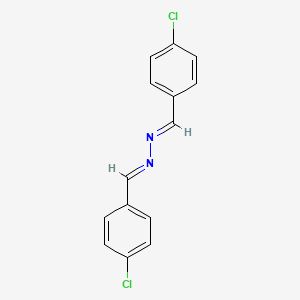
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
